molecular formula C16H13F2NO3 B6410378 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid CAS No. 1261909-65-2

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid

Cat. No.: B6410378
CAS No.: 1261909-65-2
M. Wt: 305.28 g/mol
InChI Key: WVZVEVIFEBAAOA-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid is an organic compound with a complex structure that includes both fluorine and carbamoyl functional groups

Properties

IUPAC Name

4-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-2-19-15(20)11-5-3-9(7-13(11)17)10-4-6-12(16(21)22)14(18)8-10/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZVEVIFEBAAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691914
Record name 4'-(Ethylcarbamoyl)-3,3'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-65-2
Record name 4'-(Ethylcarbamoyl)-3,3'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Acylation: Introduction of the ethylcarbamoyl group.

    Fluorination: Introduction of fluorine atoms at specific positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the carbamoyl group to a carboxylic acid.

    Reduction: Reduction reactions can convert the carbamoyl group back to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Major Products:

    Oxidation: Formation of this compound.

    Reduction: Formation of 4-[4-(Ethylamino)-3-fluorophenyl]-2-fluorobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-[4-(Methylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid
  • 4-[4-(Ethylcarbamoyl)-3-chlorophenyl]-2-fluorobenzoic acid
  • 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid

Uniqueness: 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid is unique due to the presence of both ethylcarbamoyl and fluorine groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

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